molecular formula C24H32N2O2 B12018940 N'-(4-((4-Methylbenzyl)oxy)benzylidene)nonanohydrazide CAS No. 767310-52-1

N'-(4-((4-Methylbenzyl)oxy)benzylidene)nonanohydrazide

Cat. No.: B12018940
CAS No.: 767310-52-1
M. Wt: 380.5 g/mol
InChI Key: GDHJLCVBXUANBV-XIEYBQDHSA-N
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Description

N’-(4-((4-Methylbenzyl)oxy)benzylidene)nonanohydrazide is an organic compound with the molecular formula C24H32N2O2 and a molecular weight of 380.535 g/mol . This compound is part of a class of hydrazides, which are known for their diverse applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-((4-Methylbenzyl)oxy)benzylidene)nonanohydrazide typically involves the condensation reaction between 4-((4-Methylbenzyl)oxy)benzaldehyde and nonanohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for N’-(4-((4-Methylbenzyl)oxy)benzylidene)nonanohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(4-((4-Methylbenzyl)oxy)benzylidene)nonanohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide group to amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or ferric chloride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines.

Scientific Research Applications

N’-(4-((4-Methylbenzyl)oxy)benzylidene)nonanohydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N’-(4-((4-Methylbenzyl)oxy)benzylidene)nonanohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of essential bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(4-((4-Methylbenzyl)oxy)benzylidene)nonanohydrazide is unique due to its specific hydrazide group, which imparts distinct chemical and biological properties. Its longer alkyl chain compared to similar compounds may influence its solubility, reactivity, and biological activity.

Properties

CAS No.

767310-52-1

Molecular Formula

C24H32N2O2

Molecular Weight

380.5 g/mol

IUPAC Name

N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]nonanamide

InChI

InChI=1S/C24H32N2O2/c1-3-4-5-6-7-8-9-24(27)26-25-18-21-14-16-23(17-15-21)28-19-22-12-10-20(2)11-13-22/h10-18H,3-9,19H2,1-2H3,(H,26,27)/b25-18+

InChI Key

GDHJLCVBXUANBV-XIEYBQDHSA-N

Isomeric SMILES

CCCCCCCCC(=O)N/N=C/C1=CC=C(C=C1)OCC2=CC=C(C=C2)C

Canonical SMILES

CCCCCCCCC(=O)NN=CC1=CC=C(C=C1)OCC2=CC=C(C=C2)C

Origin of Product

United States

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